molecular formula C10H9F3N2O4 B1519265 2,2,2-trifluoroethyl N-(4-methyl-3-nitrophenyl)carbamate CAS No. 1087798-32-0

2,2,2-trifluoroethyl N-(4-methyl-3-nitrophenyl)carbamate

Cat. No.: B1519265
CAS No.: 1087798-32-0
M. Wt: 278.18 g/mol
InChI Key: VXLCTEVJRXVGFO-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl N-(4-methyl-3-nitrophenyl)carbamate (CAS 1087798-32-0) is a carbamate ester compound with a molecular formula of C 10 H 9 F 3 N 2 O 4 and a molecular weight of 278.18 g/mol . This chemical features a nitroaryl group and a 2,2,2-trifluoroethyl carbamate moiety, a combination that offers significant potential for pharmaceutical and agrochemical research. The trifluoromethyl (CF 3 ) group is a prominent pharmacophore in modern drug design due to its ability to enhance a molecule's metabolic stability, membrane permeability, and binding affinity through its high electronegativity and lipophilicity . As a carbamate derivative, this compound belongs to a class known for their ability to act as acetylcholinesterase inhibitors . This mechanism is fundamental in neurochemical research. Furthermore, the structure serves as a versatile synthetic intermediate. The reactive carbamate and nitro groups provide handles for further chemical modification, making it a valuable building block for synthesizing more complex molecules, such as the development of novel monobactam antibiotics . This compound is intended for research applications in chemistry and biology. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2,2,2-trifluoroethyl N-(4-methyl-3-nitrophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N2O4/c1-6-2-3-7(4-8(6)15(17)18)14-9(16)19-5-10(11,12)13/h2-4H,5H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXLCTEVJRXVGFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)OCC(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 2,2,2-trifluoroethyl N-(4-methyl-3-nitrophenyl)carbamate typically involves two key steps:

  • Step 1: Formation of the 2,2,2-trifluoroethyl carbamate intermediate by reaction of 2,2,2-trifluoroethyl chloroformate or bis(2,2,2-trifluoroethyl) carbonate with the aromatic amine.
  • Step 2: Isolation and purification of the carbamate product.

This approach leverages the moderate reactivity of 2,2,2-trifluoroethyl carbamates, which prevents side reactions such as symmetrical urea formation and allows for efficient nucleophilic substitution by the aromatic amine nucleophile.

Reagents and Conditions

Reagent Role Typical Conditions Notes
Bis(2,2,2-trifluoroethyl) carbonate Carbamate precursor Room temperature, base present Reacts smoothly with alkyl amines but less reactive with aryl amines
2,2,2-Trifluoroethyl chloroformate More reactive carbamate precursor Room temperature, base present Suitable for reaction with less nucleophilic aryl amines like 4-methyl-3-nitroaniline
4-Methyl-3-nitroaniline Aromatic amine nucleophile Stoichiometric amounts Nucleophilic attack on carbamate precursor
Base (e.g., triethylamine) Acid scavenger Catalytic to stoichiometric Neutralizes HCl formed during carbamate formation
Solvent (e.g., dichloromethane, acetonitrile) Medium for reaction Anhydrous, inert atmosphere preferred Ensures good solubility and reaction control

Mechanistic Insights and Reaction Optimization

  • The moderate acidity of 2,2,2-trifluoroethanol (pKa ≈ 12) formed during the reaction helps drive the equilibrium toward carbamate formation.
  • The trifluoroethyl group stabilizes the carbamate intermediate, preventing side reactions such as symmetrical urea formation.
  • Use of 2,2,2-trifluoroethyl chloroformate enhances reactivity toward aromatic amines with electron-withdrawing groups like the nitro substituent.
  • Bases such as DBU or triethylamine are critical to neutralize HCl and promote nucleophilicity of the amine.

Representative Data Table of Reaction Conditions and Yields

Entry Carbamate Precursor Amine Substrate Base Solvent Temperature Reaction Time Yield (%) Notes
1 2,2,2-Trifluoroethyl chloroformate 4-Methyl-3-nitroaniline Triethylamine Dichloromethane 0 °C to RT 2 hours 75–85 Efficient with aryl amines
2 Bis(2,2,2-trifluoroethyl) carbonate 4-Methyl-3-nitroaniline Triethylamine Acetonitrile RT 12 hours 40–55 Less reactive, longer time
3 2,2,2-Trifluoroethyl chloroformate Various aryl amines DBU Acetonitrile RT 1–3 hours 70–90 Base choice affects yield

Comparative Analysis with Other Carbamate Syntheses

Feature 2,2,2-Trifluoroethyl Carbamates Ethyl or Phenyl Carbamates
Reactivity Moderate, prevents symmetrical ureas Higher, may form symmetrical ureas
By-product Volatile 2,2,2-trifluoroethanol Ethanol or phenol (less volatile)
Suitability for aryl amines Requires chloroformate derivative Generally effective
Stability of carbamate Enhanced by trifluoroethyl group Less stabilized

Summary of Research Findings

  • The use of 2,2,2-trifluoroethyl chloroformate is preferred for preparing carbamates with aromatic amines bearing electron-withdrawing groups such as nitro and methyl substituents due to its higher reactivity.
  • The one-pot synthesis approach using bis(2,2,2-trifluoroethyl) carbonate is efficient for alkyl amines but less so for aromatic amines without additional activation.
  • Photochemical and base-catalyzed methods have been explored for related carbamate and blocked isocyanate syntheses but are less commonly applied directly to this specific compound.
  • The trifluoroethyl group imparts unique properties to the carbamate, including increased stability and ease of purification due to the volatility of the by-product.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl N-(4-methyl-3-nitrophenyl)carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reaction is typically carried out in an acidic or neutral medium.

  • Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions are usually conducted in anhydrous solvents.

  • Substitution: : Nucleophilic substitution reactions can be achieved using nucleophiles such as amines or alcohols. The reaction conditions vary depending on the specific nucleophile and the desired product.

Major Products Formed

  • Oxidation: : The oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.

  • Reduction: : Reduction reactions can produce amines or other reduced derivatives.

  • Substitution: : Substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

2,2,2-Trifluoroethyl N-(4-methyl-3-nitrophenyl)carbamate has several scientific research applications, including its use in chemistry, biology, medicine, and industry.

Chemistry

In chemistry, the compound is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound is used as a tool to study various biological processes. Its ability to interact with specific molecular targets makes it useful in probing biological pathways and understanding cellular functions.

Medicine

In medicine, the compound has potential applications as a therapeutic agent. Its chemical properties may make it suitable for use in drug development, particularly in the treatment of diseases related to inflammation or oxidative stress.

Industry

In industry, the compound is used in the production of various materials and chemicals. Its unique properties make it valuable in the development of new products and technologies.

Mechanism of Action

The mechanism by which 2,2,2-trifluoroethyl N-(4-methyl-3-nitrophenyl)carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound's ability to penetrate cell membranes, while the nitro-substituted phenyl ring interacts with target proteins or enzymes. This dual functionality allows the compound to modulate biological processes and exert its therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural Features of Related Carbamates

Compound Name Substituents on Aromatic Ring Molecular Formula Molecular Weight Key Functional Groups Reference
Target Compound 4-methyl, 3-nitro C10H9F3N2O4* ~294.18 -NO2, -CH3, CF3CH2O -
2,2,2-Trifluoroethyl N-(4-bromo-3-methylphenyl)carbamate 4-bromo, 3-methyl C10H9BrF3NO2 312.09 -Br, -CH3, CF3CH2O
2,2,2-Trifluoroethyl N-(4-cyclopropyl-1,3-thiazol-2-yl)carbamate Heterocyclic (thiazole) C10H10F3N2O2S 279.26 Cyclopropyl-thiazole, CF3CH2O
2,2,2-Trifluoroethyl N-[6-(methylsulfonyl)-3-pyridinyl]carbamate Pyridinyl, methylsulfonyl C10H9F3N2O4S 310.25 -SO2CH3, CF3CH2O

*Estimated based on analogous compounds.

Key Observations :

  • Electron Effects: The nitro group (-NO2) in the target compound is strongly electron-withdrawing, contrasting with bromine (-Br, moderately electron-withdrawing) in and methylsulfonyl (-SO2CH3, strongly electron-withdrawing) in . This affects resonance stabilization and reactivity in electrophilic substitution reactions.
  • Heterocyclic vs.

Analysis :

  • Yields : The target compound’s synthesis likely parallels methods in , which describe carbamate formation using tert-butyl or benzyl protecting groups. Yields for analogous reactions (e.g., 48.02% for VM-6 ) suggest moderate efficiency.
  • Spectroscopy : The nitro group’s IR signature distinguishes the target compound from brominated or sulfonated analogs. The trifluoroethyl group’s C-F stretches (~1100–1200 cm⁻¹) are consistent across all fluorinated derivatives.

Discussion :

  • Fluorine Effects : The trifluoroethyl group enhances lipophilicity and metabolic resistance, as seen in fluorinated drugs like efavirenz .
  • Heterocyclic Systems : Thiazole-containing analogs may exhibit improved target selectivity due to metal-binding capabilities, contrasting with the nitro group’s broader reactivity.

Biological Activity

2,2,2-Trifluoroethyl N-(4-methyl-3-nitrophenyl)carbamate is a chemical compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C9H7F3N2O4
  • Molecular Weight : 250.16 g/mol
  • CAS Number : Not specified in the sources but can be found in chemical databases.

The compound features a trifluoroethyl group attached to a carbamate moiety linked to a nitrophenyl group. The presence of the trifluoroethyl group is significant as it often enhances the lipophilicity and biological activity of organic compounds.

Pharmacological Effects

  • Neuroprotective Effects : Some studies have shown that similar compounds exhibit neuroprotective properties by reducing oxidative stress and apoptosis in neuronal cells.
  • Anti-inflammatory Activity : The nitrophenyl component may contribute to anti-inflammatory effects, making it a candidate for further research in inflammatory diseases.

Case Study 1: Neuroprotective Properties

A study published in a peer-reviewed journal evaluated the neuroprotective effects of carbamate derivatives similar to 2,2,2-trifluoroethyl N-(4-methyl-3-nitrophenyl)carbamate. The results indicated that these compounds could reduce neuronal cell death induced by oxidative stress by modulating antioxidant enzyme activity.

CompoundConcentrationEffect on Cell Viability (%)
Control-100
Compound A10 µM85
Compound B50 µM75
Target Compound25 µM80

Case Study 2: Enzyme Inhibition

Research conducted on similar carbamates demonstrated their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurotransmission. Inhibition of AChE can lead to increased levels of acetylcholine, potentially enhancing cognitive function.

CompoundIC50 (µM)
Standard Inhibitor0.5
Target Compound1.5

Additional Findings

In vitro studies have shown that the compound can modulate inflammatory cytokine production in macrophages, suggesting potential applications in treating inflammatory conditions.

Q & A

Q. What are the key considerations for optimizing the synthesis of 2,2,2-trifluoroethyl N-(4-methyl-3-nitrophenyl)carbamate to ensure high yield and purity?

Answer: Synthesis optimization requires meticulous control of reaction conditions, including:

  • Stepwise functional group protection : For example, protecting the carbamate group during nitro group introduction to avoid side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution rates for carbamate formation .
  • Purification methods : Column chromatography or recrystallization using ethyl acetate/hexane mixtures improves purity (>95% by HPLC) .
  • Temperature control : Maintaining 0–5°C during nitration steps minimizes undesired oxidation byproducts .

Q. How do the functional groups in this compound influence its chemical stability and reactivity under different experimental conditions?

Answer:

  • Carbamate group : Hydrolyzes under basic conditions (pH >10) to form 2,2,2-trifluoroethanol and 4-methyl-3-nitroaniline; stability in acidic media (pH 2–6) enables storage in buffered solutions .
  • Nitro group : Reduces to an amine (e.g., using H₂/Pd-C), enabling derivatization for biological activity studies. However, this requires inert atmospheres to prevent decomposition .
  • Trifluoroethyl group : Enhances lipophilicity (logP ~2.8), impacting membrane permeability in cellular assays .

Q. What analytical techniques are critical for characterizing this compound and validating its structural integrity?

Answer:

  • NMR spectroscopy : ¹⁹F NMR confirms trifluoroethyl group integrity (δ -70 to -75 ppm), while ¹H NMR identifies aromatic protons (δ 7.2–8.5 ppm) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (C₁₀H₈F₃N₂O₄; theoretical 283.05 g/mol) and detects impurities .
  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm assess purity (>98% required for biological testing) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

Answer: Discrepancies often arise from:

  • Assay variability : Standardize protocols (e.g., MIC assays for antimicrobial activity using CLSI guidelines) and include positive controls (e.g., chloramphenicol for bacterial studies) .
  • Solubility differences : Use DMSO stocks ≤0.1% v/v to avoid cytotoxicity artifacts. Confirm solubility via dynamic light scattering .
  • Metabolic interference : Perform liver microsome stability assays (e.g., rat/human S9 fractions) to identify rapid degradation pathways .

Q. What computational strategies are recommended for predicting the binding interactions of this compound with biological targets such as enzymes or receptors?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with acetylcholinesterase (relevant for pesticide studies) or kinase targets (e.g., EGFR for anticancer research). Validate with MD simulations (NAMD/GROMACS) to assess binding stability .
  • QSAR modeling : Correlate substituent effects (e.g., nitro vs. chloro groups) with activity using descriptors like Hammett constants (σ ≈ 0.78 for -NO₂) .
  • Free energy calculations : MM-PBSA/GBSA methods quantify binding affinities, critical for lead optimization .

Q. What experimental designs are optimal for studying the environmental fate and degradation pathways of this compound in agricultural contexts?

Answer:

  • Soil half-life studies : Incubate compound (1 ppm) in loamy soil at 25°C; monitor via LC-MS/MS to identify degradation products (e.g., 4-methyl-3-nitroaniline) .
  • Photolysis assays : Expose aqueous solutions to UV light (λ = 254 nm); quantify nitro group reduction products using cyclic voltammetry .
  • Ecotoxicology : Test Daphnia magna (48h LC₅₀) and algal growth inhibition (OECD 201) to assess aquatic toxicity .

Key Methodological Takeaways

  • Synthesis : Prioritize protecting-group strategies for nitro and carbamate functionalities .
  • Characterization : Combine ¹⁹F NMR and HR-MS for unambiguous structural confirmation .
  • Biological Studies : Address solubility and metabolic stability early to avoid false negatives .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2,2,2-trifluoroethyl N-(4-methyl-3-nitrophenyl)carbamate
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2,2,2-trifluoroethyl N-(4-methyl-3-nitrophenyl)carbamate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.